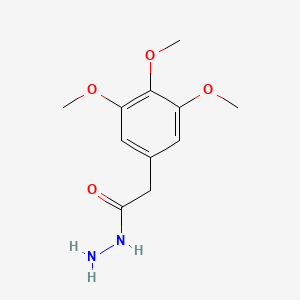

2-(3,4,5-Trimethoxyphenyl)acetohydrazide

Description

Significance of Hydrazide Derivatives in Contemporary Drug Discovery Programs

The hydrazide functional group (-CONHNH₂) is an exceptionally important and reactive scaffold in medicinal chemistry. rjptonline.orgmdpi.com Hydrazides and their derivatives, particularly hydrazones (formed by the condensation of hydrazides with aldehydes or ketones), are recognized for their broad and potent biological activities. mdpi.comnih.govorientjchem.org This versatility has made them a focal point for researchers aiming to develop new therapeutic agents to combat a wide array of diseases. mdpi.com

The therapeutic potential of this class of compounds is extensive, with documented efficacy across several categories:

Antimicrobial Activity : Hydrazide-hydrazone derivatives have shown significant antibacterial and antifungal properties. nih.govnih.govresearchgate.net Some have demonstrated potent activity against multidrug-resistant strains of bacteria. nih.gov

Anticancer Activity : Numerous hydrazide derivatives have been synthesized and evaluated as antineoplastic agents, showing promise in inhibiting the growth of various cancer cell lines. mdpi.comnih.gov

Other Pharmacological Activities : The spectrum of bioactivity also includes anticonvulsant, anti-inflammatory, antiviral, antimalarial, and antitubercular properties. rjptonline.orgnih.govbibliotekanauki.pl Isonicotinic acid hydrazide (Isoniazid), a primary drug for tuberculosis treatment, is a classic example of the therapeutic success of a hydrazide compound. rjptonline.orgmdpi.com

Furthermore, hydrazides serve as crucial synthetic intermediates or "synthons" for creating more complex heterocyclic compounds like oxadiazoles, triazoles, and pyrazoles, which themselves are classes of compounds with significant pharmacological applications. mdpi.commdpi.com This synthetic accessibility allows for the creation of large libraries of diverse molecules for biological screening, enhancing the efficiency of drug discovery programs.

The Role of the 3,4,5-Trimethoxyphenyl Moiety as a Pharmacophore in Bioactive Compounds

The 3,4,5-trimethoxyphenyl (TMP) group is a well-established pharmacophore, a molecular feature recognized by biological targets that is crucial for a drug's pharmacological activity. This moiety is a key structural component in a multitude of potent, biologically active molecules, most notably those that interfere with tubulin polymerization. nih.govresearchgate.net

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. researchgate.netdaneshyari.com Agents that disrupt microtubule dynamics are among the most successful anticancer drugs. The TMP moiety is famously found in colchicine (B1669291) and combretastatin (B1194345) A-4 (CA-4), natural products that bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule assembly and leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. researchgate.netnih.govtandfonline.com

The significance of the TMP group is underscored by extensive research demonstrating that this specific substitution pattern on the phenyl ring is often essential for maximizing cytotoxic and antiproliferative activity. nih.govnih.gov The three methoxy (B1213986) groups contribute to the molecule's ability to adopt the correct conformation for high-affinity binding to its biological target. nih.gov Consequently, the TMP scaffold has been incorporated into the design of countless synthetic compounds aimed at producing new anticancer agents with improved efficacy and pharmacological profiles. nih.govnih.govnih.gov

Scope and Rationale for Investigating 2-(3,4,5-Trimethoxyphenyl)acetohydrazide and Its Derivatives

The rationale for investigating this compound is built on the principles of molecular hybridization. This strategy involves combining two or more pharmacophoric units into a single molecule to create a new hybrid compound with the potential for enhanced affinity, improved activity, or a novel mechanism of action.

By uniting the versatile hydrazide core with the potent 3,4,5-trimethoxyphenyl pharmacophore, a molecular scaffold is created that holds significant promise for therapeutic applications. The scope of research on this compound and its derivatives is focused on several key areas:

Synthesis of Novel Derivatives : The hydrazide group is readily functionalized, allowing for the synthesis of a wide array of derivatives, such as hydrazones, by reacting it with various aldehydes and ketones. orientjchem.orgekb.egmdpi.com This allows for systematic modification of the molecule's structure to explore structure-activity relationships (SAR).

Anticancer Drug Discovery : Given the strong association of the TMP moiety with antitubulin and antiproliferative activity, a primary focus is the evaluation of these new derivatives as potential anticancer agents. nih.govwaocp.orgmdpi.com Research aims to identify compounds with high potency against cancer cell lines and to elucidate their mechanisms of action, such as tubulin polymerization inhibition or apoptosis induction. nih.govrsc.org

Antimicrobial Agent Development : The established antimicrobial properties of the hydrazide-hydrazone scaffold provide a strong basis for screening these new TMP-containing compounds for antibacterial and antifungal activity. orientjchem.orgekb.eg

The investigation into this compound and its derivatives is a targeted effort to generate novel bioactive compounds. By leveraging the proven attributes of its constituent parts, researchers can rationally design molecules with a high probability of possessing desirable pharmacological properties, particularly in the fields of oncology and infectious diseases.

Research Findings on Related Compounds

While direct research on this compound is specific, extensive studies on the closely related 3,4,5-trimethoxybenzohydrazide derivatives highlight the potential of this structural class. The following table presents antiproliferative activity from one such study.

| Compound | Cell Line | Activity (IC₅₀ in µM) |

|---|---|---|

| Derivative 1 | A549 (Lung) | 28.0% viability |

| Derivative 2 | A549 (Lung) | 29.6% viability |

| Cytarabine (Reference) | A549 (Lung) | Higher than derivatives |

| Derivative 3 | HepG2 (Liver) | 1.38 µM |

| Derivative 4 | HepG2 (Liver) | 2.52 µM |

| Derivative 5 | HepG2 (Liver) | 3.21 µM |

| Podophyllotoxin (Reference) | HepG2 (Liver) | Comparable to derivatives |

Data sourced from studies on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide derivatives and other trimethoxyphenyl-based analogues. nih.govmdpi.com The table shows the percentage of viable A549 cells after treatment or the IC₅₀ values against the HepG2 cell line. IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-15-8-4-7(6-10(14)13-12)5-9(16-2)11(8)17-3/h4-5H,6,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKXGEJWTJGJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569383 | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34547-25-6 | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3,4,5 Trimethoxyphenyl Acetohydrazide and Its Structural Analogues

Established Synthetic Routes for 2-(3,4,5-Trimethoxyphenyl)acetohydrazide

The formation of the acetohydrazide is typically achieved through the reaction of a corresponding ester with hydrazine (B178648) hydrate. This foundational reaction can be performed under various conditions to optimize yield and reaction time.

The most common and established method for synthesizing this compound is the condensation reaction of an appropriate ester, such as methyl or ethyl 2-(3,4,5-trimethoxyphenyl)acetate, with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically carried out by refluxing the reactants in a suitable solvent, commonly ethanol (B145695). The process involves the attack of the highly nucleophilic hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group and the formation of the desired hydrazide. The reaction progress is often monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated through filtration after cooling the reaction mixture, followed by recrystallization to obtain a pure solid product.

To improve upon the conventional heating methods, microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. scielo.org.za This technique significantly reduces reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles. nih.govscipublications.com In the context of this compound synthesis, a mixture of the starting ester and hydrazine hydrate, potentially in a solvent like ethanol or under solvent-free conditions, is subjected to microwave irradiation in a closed vessel. scielo.org.zaarkat-usa.org The microwave energy directly and efficiently heats the reactants, leading to a rapid increase in temperature and a dramatic acceleration of the condensation reaction. This green chemistry approach offers advantages in terms of energy consumption and speed, making it an attractive alternative to classical methods. arkat-usa.org

Table 1: Comparison of Synthetic Methods for Hydrazide Formation

| Method | Typical Conditions | Reaction Time | Advantages |

|---|---|---|---|

| Conventional Heating | Reflux in ethanol | Several hours | Established, simple setup |

| Microwave-Assisted | Microwave irradiation (e.g., 300 W, 130 °C) | Minutes (e.g., 5-20 min) scielo.org.zanih.gov | Rapid, high yields, energy-efficient scielo.org.za |

Derivatization Strategies via the Hydrazide Moiety

The hydrazide functional group in this compound is a versatile handle for further molecular elaboration. Its nucleophilic nature allows for reactions with various electrophiles, leading to the formation of diverse derivatives, including Schiff bases and a range of heterocyclic systems.

Hydrazones, a class of Schiff bases, are readily synthesized through the condensation reaction of the hydrazide with various aldehydes or ketones. nih.govasianpubs.org This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic C=N-NH-C=O linkage. ekb.egijcce.ac.ir The reaction is typically carried out by refluxing equimolar amounts of this compound and the chosen carbonyl compound in a protic solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration step. ekb.eg The resulting hydrazone derivatives often precipitate from the reaction mixture upon cooling and can be purified by recrystallization. ijcce.ac.ir

Table 2: Examples of Hydrazone Schiff Base Derivatives from this compound

| Aldehyde/Ketone Reactant | Solvent | Conditions | Product Structure (Representative) |

|---|---|---|---|

| Benzaldehyde | Ethanol | Reflux, cat. Acetic Acid | N'-benzylidene-2-(3,4,5-trimethoxyphenyl)acetohydrazide |

| 4-Chlorobenzaldehyde | Ethanol | Reflux, cat. Acetic Acid | N'-(4-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)acetohydrazide |

| Acetone | Ethanol | Reflux | 2-(3,4,5-trimethoxyphenyl)-N'-(propan-2-ylidene)acetohydrazide |

The hydrazide and its hydrazone derivatives are excellent precursors for the synthesis of various heterocyclic compounds through cyclization reactions. The presence of multiple nucleophilic and electrophilic centers allows for the construction of five- and six-membered rings.

Pyrazoles are a significant class of five-membered nitrogen-containing heterocycles. nih.govorganic-chemistry.org A common synthetic route to pyrazoles involves the reaction of a hydrazine or its derivative with a 1,3-dielectrophilic species, such as a 1,3-diketone or an α,β-unsaturated ketone (chalcone). mdpi.comnih.gov For instance, chalcones derived from 1-(3,4,5-trimethoxyphenyl)ethanone can undergo intermolecular cyclization with hydrazine derivatives to yield pyrazolines, which can then be oxidized to pyrazoles. mdpi.com

Alternatively, this compound can react with a 1,3-dicarbonyl compound, such as acetylacetone. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to afford the corresponding N-acyl pyrazole (B372694) derivative. beilstein-journals.org This reaction provides a direct and efficient method for incorporating the 2-(3,4,5-trimethoxyphenyl)acetyl moiety onto a pyrazole ring. researchgate.net

Table 3: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| This compound | Acetylacetone (2,4-pentanedione) | Reflux in Ethanol/Acetic Acid | 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,4,5-trimethoxyphenyl)ethan-1-one |

Cyclization Reactions to Form Fused Heterocyclic Systems

Synthesis of Oxadiazole Analogues

The 1,3,4-oxadiazole (B1194373) ring is a common structural motif in pharmacologically active compounds, often considered a bioisostere of amide and ester groups. The synthesis of 1,3,4-oxadiazole derivatives from this compound can be achieved through several established methods.

A primary and widely used method involves the dehydrative cyclization of a 1,2-diacylhydrazine intermediate. This can be accomplished by first reacting the starting hydrazide with a suitable carboxylic acid or its derivative (such as an acid chloride or anhydride) to form the diacylhydrazine. Subsequent treatment with a dehydrating agent like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid induces cyclization to the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov

Another efficient route is the oxidative cyclization of hydrazones. In this approach, the starting hydrazide is condensed with an aromatic aldehyde to form an N'-aroylhydrazone. This intermediate can then be cyclized using an oxidizing agent. For example, N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide can be cyclized in acetic anhydride (B1165640) to yield 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. iau.ir

A more recent approach involves the reaction of the hydrazide with isothiocyanates to form thiosemicarbazide (B42300) intermediates. These intermediates undergo cyclodesulfurization in the presence of a coupling reagent such as (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (TBTU) to afford 2-amino-5-substituted-1,3,4-oxadiazoles. mdpi.com This method is advantageous due to its mild reaction conditions and simple work-up procedures. mdpi.com

Table 1: Selected Synthetic Routes to 1,3,4-Oxadiazole Derivatives

| Method | Key Reagents | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Dehydrative Cyclization | Carboxylic Acid/Acid Chloride, POCl₃/SOCl₂ | 1,2-Diacylhydrazine | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |

| Oxidative Cyclization | Aldehyde, Acetic Anhydride | N'-Aroylhydrazone | 2,5-Disubstituted-1,3,4-oxadiazole | iau.ir |

| Cyclodesulfurization | Isothiocyanate, TBTU, DIEA | Thiosemicarbazide | 2-Amino-5-substituted-1,3,4-oxadiazole | mdpi.com |

Derivatization to Thiadiazole Structures

The 1,3,4-thiadiazole (B1197879) ring is another privileged heterocycle in drug discovery. This compound can be readily converted into various thiadiazole derivatives through well-established synthetic protocols.

A classic and common method for synthesizing 5-substituted-1,3,4-thiadiazole-2-thiols involves the reaction of the acid hydrazide with carbon disulfide in a basic alcoholic solution, such as potassium hydroxide (B78521) in ethanol. This reaction proceeds through the formation of a potassium dithiocarbazinate salt, which upon acidification, cyclizes to the target thiadiazole-thiol. researchgate.netgoogle.com

Alternatively, 2-amino-5-substituted-1,3,4-thiadiazoles can be prepared via a two-step process. The first step involves the reaction of the starting hydrazide with an appropriate isothiocyanate to yield a thiosemicarbazide intermediate. In the second step, this thiosemicarbazide is cyclized under acidic conditions. Concentrated sulfuric acid is commonly used as the dehydrating and cyclizing agent, leading to the formation of the desired 2-amino-1,3,4-thiadiazole (B1665364) derivative. nih.gov

A related synthesis involves the heterocyclization of substituted hydrazinecarbothioamides. For instance, (E)-N-substituted-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamide derivatives can be cyclized by gentle heating in absolute ethanol to produce (E)-N-substituted-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amines in high yields. researchgate.net

Table 2: Key Methods for the Synthesis of 1,3,4-Thiadiazole Derivatives

| Method | Key Reagents | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Reaction with Carbon Disulfide | CS₂, KOH/Ethanol, then Acid | Dithiocarbazinate salt | 5-Substituted-1,3,4-thiadiazole-2-thiol | researchgate.netgoogle.com |

| Thiosemicarbazide Cyclization | Isothiocyanate, then conc. H₂SO₄ | Thiosemicarbazide | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.gov |

| Heterocyclization | Heat in Ethanol | Hydrazinecarbothioamide | Substituted 5-hydrazinyl-1,3,4-thiadiazol-2-amine | researchgate.net |

Incorporation into Triazine and Pyrrolidone Scaffolds

The versatility of this compound extends to its use in constructing more complex heterocyclic systems like triazines and pyrrolidones.

Triazine Scaffolds: The synthesis of 1,2,4-triazines can be achieved through the cyclocondensation of key intermediates derived from the starting hydrazide. A plausible route involves the reaction of this compound with a 1,2-dicarbonyl compound. This reaction typically leads to the formation of a hydrazone intermediate which can subsequently cyclize to form the 1,2,4-triazine (B1199460) ring. The synthesis of C-glycopyranosyl 1,2,4-triazines has been accomplished via the cyclocondensation of C-glycosyl formamidrazones and 1,2-dicarbonyl derivatives, illustrating a viable pathway. mdpi.com For the synthesis of 1,3,5-triazines, a common precursor is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the chlorine atoms can be sequentially substituted by nucleophiles. nih.gov The hydrazide could act as a nucleophile to displace one of the chlorides on the triazine ring, thereby incorporating the 3,4,5-trimethoxyphenylacetyl moiety into the scaffold.

Pyrrolidone Scaffolds: To incorporate the this compound moiety into a pyrrolidone (2-pyrrolidinone) ring, a multi-step approach can be envisioned. One potential strategy involves reacting the hydrazide with a γ-keto acid, such as levulinic acid. The initial condensation would form a hydrazone, which could then undergo an intramolecular cyclization via amide bond formation to yield an N-amino-pyrrolidone derivative. Polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be synthesized via eco-friendly multicomponent reactions of aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate (B1228247) or sodium diethyl oxalacetate. nih.gov

Development of Quinoline (B57606) and Quinoxaline Derivatives

Quinoline Derivatives: A classic method for quinoline synthesis that could be adapted is the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group under basic conditions to yield quinoline-4-carboxylic acids. wikipedia.orgjocpr.comresearchgate.net To utilize this reaction, the 2-(3,4,5-trimethoxyphenyl)acetyl moiety would need to be part of the carbonyl-containing reactant. Another powerful method is the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound having a reactive α-methylene group.

Quinoxaline Derivatives: The most common and straightforward synthesis of quinoxalines involves the condensation of an aromatic 1,2-diamine (such as o-phenylenediamine) with a 1,2-dicarbonyl compound. nih.gov To incorporate the target moiety, a 1,2-dicarbonyl compound functionalized with the 2-(3,4,5-trimethoxyphenyl)acetyl group would be required as a precursor. An alternative strategy involves using 2,3-dichloroquinoxaline (B139996) as a starting material. The hydrazide can react as a nucleophile, displacing one of the chlorine atoms to form a 2-chloro-3-hydrazinylquinoxaline (B1333903) intermediate. This intermediate can then be cyclized, for instance by reacting with orthoesters, to form fused heterocyclic systems like mdpi.comwikipedia.orgnih.govtriazolo[4,3-a]quinoxalines. iau.ir

Spectroscopic Characterization Techniques Applied in Synthetic Verification

The structural elucidation of newly synthesized analogues of this compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying key functional groups. The starting hydrazide exhibits characteristic absorption bands for N-H stretching (typically in the range of 3200-3400 cm⁻¹) and C=O stretching (around 1640-1680 cm⁻¹). nih.gov Upon cyclization to an oxadiazole or thiadiazole, the disappearance of the N-H bands and the appearance of a C=N stretching band (around 1570-1630 cm⁻¹) are indicative of ring formation. iau.irresearchgate.net The spectrum also retains signals for the aromatic C-H and C=C bonds, as well as the C-O stretching of the methoxy (B1213986) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of the parent hydrazide typically shows singlets for the methoxy protons (around δ 3.7-3.9 ppm), a singlet for the methylene (B1212753) (CH₂) protons, and signals for the aromatic protons of the trimethoxyphenyl ring (usually a singlet around δ 6.5-7.2 ppm). The NH and NH₂ protons appear as broad singlets that are exchangeable with D₂O. iau.irresearchgate.net In the spectra of the heterocyclic derivatives, the signals for the hydrazide protons disappear, and new signals corresponding to the specific heterocyclic ring or its substituents appear. iau.irnih.gov

¹³C NMR: The carbon NMR spectrum provides evidence for the carbon skeleton. The parent compound shows characteristic signals for the methoxy carbons (around δ 56 ppm), the methylene carbon, the carbonyl carbon (δ > 160 ppm), and the aromatic carbons. researchgate.net Upon formation of oxadiazole or thiadiazole rings, new signals appear in the downfield region (typically δ 140-170 ppm) corresponding to the carbons of the heterocyclic ring. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target molecule, thus confirming a successful synthesis. iau.irimpactfactor.org

Table 3: General Spectroscopic Data for this compound and its Derivatives

| Technique | Structural Moiety | Characteristic Signal/Peak | Reference |

|---|---|---|---|

| IR (cm⁻¹) | Hydrazide (N-H) | 3200-3400 (stretch) | nih.gov |

| Hydrazide (C=O) | 1640-1680 (stretch) | nih.gov | |

| Oxadiazole/Thiadiazole (C=N) | 1570-1630 (stretch) | iau.irresearchgate.net | |

| ¹H NMR (δ, ppm) | Methoxy (OCH₃) | ~3.7-3.9 (singlet) | iau.irresearchgate.net |

| Aromatic (Ar-H) | ~6.5-7.2 (singlet) | researchgate.net | |

| Hydrazide (NH, NH₂) | Broad, D₂O exchangeable | nih.gov | |

| Thiadiazole Ring Proton | Varies with substitution | nih.gov | |

| ¹³C NMR (δ, ppm) | Methoxy (OCH₃) | ~56 | researchgate.net |

| Carbonyl (C=O) | >160 | researchgate.net | |

| Thiadiazole Ring Carbons | ~140-170 | researchgate.net | |

| MS | Molecular Ion | [M]⁺ or [M+H]⁺ | iau.irimpactfactor.org |

Pre Clinical Biological Evaluation of 2 3,4,5 Trimethoxyphenyl Acetohydrazide and Its Derivatives

In Vitro Anticancer Activities

Assessment of Cytotoxicity in Human Carcinoma Cell Lines

Derivatives of 2-(3,4,5-trimethoxyphenyl)acetohydrazide have been the subject of numerous studies to evaluate their cytotoxic effects against a variety of human carcinoma cell lines. The 3,4,5-trimethoxyphenyl motif is a common pharmacophore investigated for its anticancer properties, often associated with cytotoxic and antiproliferative effects. nih.gov The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cancer cell population's growth.

Several studies have demonstrated the potent cytotoxic activity of various derivatives. For instance, a series of pyridine-based derivatives were synthesized and evaluated for their anti-proliferative activity against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7). nih.gov Notably, some of these compounds exhibited superior IC50 values compared to the well-known anticancer agent colchicine (B1669291). nih.gov

In another study, a series of 2-anilino-7-(3′,4′,5′-trimethoxyphenyl)- nih.govmedsci.orgresearchgate.nettriazolo[1,5-a]pyrimidine derivatives were synthesized and tested against HeLa, A549, and HT-29 cancer cells, with some compounds showing IC50 values in the nanomolar range. mdpi.com Similarly, novel 3,4,5-trimethoxyphenyl-based derivatives designed as dual EGFR/HDAC hybrid inhibitors showed potent anticancer activity against HepG2, MCF-7, HCT116, and A549 cell lines, with IC50 values in the micromolar and sub-micromolar range. mdpi.com

The table below summarizes the IC50 values of selected this compound derivatives against various human carcinoma cell lines as reported in the literature. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Cytotoxicity of this compound Derivatives in Human Carcinoma Cell Lines

| Cell Line | Derivative Type | IC50 (µM) | Reference |

|---|---|---|---|

| HepG2 (Hepatocellular Carcinoma) | Pyridine (B92270) derivative (VI) | 3.25 | nih.gov |

| Pyridine derivative (Vj) | 3.74 | nih.gov | |

| EGFR/HDAC hybrid inhibitor (4b) | 1.206 | mdpi.com | |

| HCT-116 (Colorectal Carcinoma) | Pyridine derivative (VI) | 4.83 | nih.gov |

| Pyridine derivative (Vj) | 4.5 | nih.gov | |

| EGFR/HDAC hybrid inhibitor (4b) | 0.536 | mdpi.com | |

| HeLa (Cervical Carcinoma) | 2-anilino-triazolopyrimidine (3d) | 0.030-0.043 | mdpi.com |

| Triazolylthioacetamide (8f) | 0.04 | researchgate.net | |

| Triazolylthioacetamide (8j) | 0.05 | researchgate.net | |

| A549 (Lung Adenocarcinoma) | 2-anilino-triazolopyrimidine (3d) | 0.160-0.240 | mdpi.com |

| EGFR/HDAC hybrid inhibitor (4b) | 0.897 | mdpi.com | |

| PC3 (Prostate Cancer) | Pyrimidine (B1678525) derivative (43) | 5.52 | ekb.eg |

| Pyrimidine derivative (44) | 3.69 | ekb.eg | |

| Bcap37 (Breast Cancer) | Not explicitly found in search results | ||

| BGC823 (Gastric Carcinoma) | Not explicitly found in search results |

| Colo-205 (Colon Carcinoma) | Pyrimidine derivative (66) | 0.083 | ekb.eg |

Investigations into Cell Proliferation Inhibition

The antiproliferative activity of this compound derivatives is a key aspect of their anticancer potential. Studies have shown that these compounds can effectively inhibit the growth of various cancer cell lines. For instance, a novel indole-based small molecule demonstrated potent antiproliferative properties against a pharyngeal carcinoma cell line, effectively killing the cells at a low half-maximal inhibitory concentration. upenn.edu Similarly, a study on 2-methoxy-5((3,4,5-trimethosyphenyl) seleninyl) phenol (B47542) (SQ) found that it suppressed the proliferation of non-small cell lung cancer (NSCLC) cells in a time- and dose-dependent manner. nih.gov

The mechanism of cell proliferation inhibition often involves interference with the cell cycle. For example, a natural product, CKBM, was shown to inhibit cell proliferation through the induction of G2/M cell cycle arrest. medsci.org The inhibition of cell proliferation is a crucial step in preventing tumor growth and progression.

Mechanistic Studies of Apoptosis Induction (e.g., Bax, Caspase-3 expression)

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Derivatives of this compound have been shown to induce apoptosis through various mechanisms.

One key pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins. For example, an investigation into a potent hybrid compound revealed a significant increase in the level of the pro-apoptotic protein Bax, along with a down-regulation of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic pathway of apoptosis.

The activation of caspases, a family of proteases that execute the apoptotic process, is another crucial step. Studies have demonstrated that these derivatives can lead to the activation of caspase-3, a key executioner caspase. nih.govmdpi.comnih.gov For instance, a novel hybrid compound was found to increase the levels of both caspase-3 and caspase-8. mdpi.com Furthermore, some 1,2,4-triazole-chalcone hybrids have been shown to induce apoptosis via increased levels of Bax, release of cytochrome c from mitochondria, and activation of caspase-3, -8, and -9 proteins. researchgate.net The induction of apoptosis is a desirable characteristic for an anticancer agent, as it leads to the selective elimination of cancer cells.

Analysis of Cell Cycle Perturbations (e.g., G2/M phase arrest)

The cell cycle is a tightly regulated process that governs cell division. Disruptions in the cell cycle can lead to uncontrolled cell proliferation, a hallmark of cancer. Many anticancer agents target the cell cycle to halt the growth of tumors. Derivatives of this compound have been shown to cause cell cycle arrest, particularly at the G2/M phase.

For example, a study on a natural product demonstrated its ability to induce a G2/M cell cycle arrest in a dose-dependent manner. medsci.org Similarly, a potent cytotoxic agent was found to promote G2/M blockade in a pharyngeal carcinoma cell line. upenn.edu Furthermore, 2-methoxy-5((3,4,5-trimethosyphenyl) seleninyl) phenol (SQ) was also found to block non-small cell lung cancer cells at the G2/M phase. nih.gov This arrest at the G2/M checkpoint prevents cells from entering mitosis, thereby inhibiting cell division and tumor growth. The ability to induce cell cycle arrest is a significant mechanism contributing to the anticancer activity of these compounds.

Tubulin Polymerization Inhibition Assessments

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, particularly in the formation of the mitotic spindle. nih.gov Consequently, agents that interfere with tubulin polymerization are effective anticancer drugs. The 3,4,5-trimethoxyphenyl moiety is a well-known pharmacophore that interacts with the colchicine binding site on β-tubulin, thereby inhibiting microtubule assembly. nih.govmdpi.com

Several derivatives of this compound have been identified as potent inhibitors of tubulin polymerization. For instance, a series of pyridine derivatives were evaluated for their tubulin inhibitory activity, with some compounds showing more potent effects than colchicine. nih.gov Another study on 2-anilino triazolopyrimidines revealed that the most potent compound was a strong inhibitor of tubulin polymerization and significantly inhibited the binding of colchicine to tubulin. mdpi.com

The inhibitory effect on tubulin polymerization often correlates with the cytotoxic activity of these compounds. The disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells. nih.gov

Table 2: Tubulin Polymerization Inhibition by this compound Derivatives

| Derivative | IC50 (µM) | Reference |

|---|---|---|

| Pyridine derivative (VI) | 0.00892 | nih.gov |

| Pyridine derivative (Vj) | 0.01075 | nih.gov |

| 2-anilino-triazolopyrimidine (3d) | 0.45 | mdpi.com |

| Triazolylthioacetamide (8b) | 5.9 | researchgate.net |

Evaluation of Specific Molecular Target Modulation in Cancer Pathways (e.g., COX-2, Kinases)

In addition to their effects on tubulin polymerization and apoptosis, derivatives of this compound have been investigated for their ability to modulate other specific molecular targets involved in cancer pathways.

Cyclooxygenase-2 (COX-2) Inhibition:

Cyclooxygenase-2 is an enzyme that is often overexpressed in various cancers and is involved in inflammation and tumor progression. mdpi.com Some 2-(trimethoxyphenyl)-thiazole derivatives have been evaluated for their COX-2 inhibitory activity. One study found that a particular compound showed a good COX-2 selectivity index, similar to the known COX-2 inhibitor meloxicam. researchgate.net Molecular docking studies suggested that this compound could bind to key residues in the active site of the COX-2 enzyme. researchgate.net

Kinase Inhibition:

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a common feature of cancer. nih.gov The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a key signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. mdpi.com While direct evidence for the inhibition of specific kinases by this compound itself is limited in the provided search results, the broader class of compounds containing the 3,4,5-trimethoxyphenyl moiety has been explored for kinase inhibitory activity. For instance, some 3,4,5-trimethoxyphenyl thiazole (B1198619) pyrimidine derivatives have been designed and synthesized as potential multi-kinase inhibitors. mdpi.com Additionally, chalcones bearing a 3,4,5-trimethoxyphenyl motif have been found to selectively inhibit oncogenic K-Ras signaling. nih.gov

The ability to modulate the activity of key enzymes like COX-2 and various kinases highlights the potential of these compounds to interfere with multiple cancer-promoting pathways, further underscoring their therapeutic potential.

Anti-inflammatory Properties

Suppression of Inflammatory Mediators (e.g., NO, TNF-α, IL-6)

Inflammation is a complex biological response involving various mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Overproduction of these molecules is implicated in numerous inflammatory diseases. Derivatives of this compound, particularly those belonging to the hydrazone class, have been investigated for their ability to modulate these key inflammatory pathways.

Hydrazones are recognized for their anti-inflammatory properties, which often stem from their ability to inhibit the production of pro-inflammatory mediators. nih.govmdpi.com Research into pyrazine (B50134) N-acylhydrazone derivatives has identified specific compounds bearing the 3,4,5-trimethoxyphenyl group as promising anti-inflammatory and analgesic agents. nih.gov One such derivative, 2-N′-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-2-pyrazinecarbohydrazide (LASSBio-1181), was highlighted for its pharmacological activities in various animal models of pain and inflammation. nih.gov In these studies, its performance was compared against standard drugs, including a known TNF-α inhibitor, suggesting that its mechanism of action involves the suppression of key inflammatory cytokines. nih.gov

The broader class of hydrazone derivatives has demonstrated significant anti-inflammatory effects in preclinical models, such as the carrageenan-induced paw edema assay, which is a standard test for evaluating anti-inflammatory drugs. nih.govmdpi.com The mechanism for many of these compounds is linked to the reduction of inflammatory mediators like prostaglandins (B1171923) and cytokines. plos.org The consistent anti-inflammatory and antinociceptive effects observed across various hydrazone derivatives underscore the therapeutic potential of this chemical scaffold. nih.govsemanticscholar.org

| Compound | Activity Investigated | Key Findings | Reference |

|---|---|---|---|

| 2-N′-[(E)-(3,4,5-Trimethoxyphenyl)methylidene]-2-pyrazinecarbohydrazide (LASSBio-1181) | Anti-inflammatory and Analgesic | Demonstrated significant activity in animal models of pain and inflammation; evaluated against a TNF-α inhibitor. | nih.gov |

Other Biological Activities in Pre-clinical Models

Beyond anti-inflammatory effects, the 3,4,5-trimethoxyphenyl moiety is integral to derivatives exhibiting a range of other important biological activities.

Antiviral Potentials

The search for novel antiviral agents is a critical area of pharmaceutical research. The 3,4,5-trimethoxyphenyl scaffold has been identified in compounds with potential antiviral applications. mdpi.com Studies have indicated that derivatives featuring this moiety possess activity against viruses such as influenza and hepatitis C. mdpi.com

The acylhydrazone chemical class, to which this compound belongs, has also been a focus of antiviral research. For instance, a study on 2-hydroxy-3-methoxyphenyl acylhydrazones revealed significant antiviral activity against herpes simplex virus-1 (HSV-1) and vaccinia virus (VACV). nih.gov The most potent compound in that series showed an EC₅₀ value of approximately 1.5 µM against both viruses, with a selectivity index of 40, highlighting the potential of the acylhydrazone core in designing new antiviral drugs. nih.gov Although the substitution pattern on the phenyl ring differs, these findings suggest that the fundamental scaffold is amenable to developing effective antiviral agents.

Antioxidant Activity Investigations

Antioxidants are crucial for combating oxidative stress, a condition linked to numerous chronic diseases. The antioxidant potential of compounds is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. mdpi.com

While specific antioxidant data for this compound is not extensively documented in the literature reviewed, studies on related structures provide valuable insights. The antioxidant capacity of hydrazone derivatives is well-known and is often linked to the presence of phenolic hydroxyl groups. mdpi.comresearchgate.net Research on hydroxybenzylidene hydrazines has shown that the number and position of hydroxyl groups on the phenyl ring directly influence the radical scavenging efficiency. mdpi.com For example, compounds with a 3,4,5-trihydroxyl substitution pattern on the benzylidene moiety were found to be among the most effective scavengers of DPPH radicals. mdpi.com Although the title compound features methoxy (B1213986) groups instead of hydroxyl groups, this research highlights the significance of the substitution pattern on the phenyl ring for antioxidant activity.

Enzyme Inhibition Studies (e.g., DHFR, α-amylase, Phosphodiesterase 5)

The 3,4,5-trimethoxyphenyl group is a privileged scaffold known to interact with various enzymatic targets.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of DNA precursors and a well-established target for antimicrobial and anticancer drugs. The antibacterial drug Trimethoprim contains a 3,4,5-trimethoxybenzyl moiety and functions by inhibiting bacterial DHFR. ekb.eg The 3,4,5-trimethoxyphenyl group is critical for its binding and inhibitory activity. Molecular docking studies of other hydrazone derivatives containing this same moiety have been conducted against the DHFR from Staphylococcus aureus, further confirming the importance of this fragment for targeting the enzyme. ekb.eg

α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov While various natural products like flavonoids and chalcones are known to inhibit α-amylase, specific inhibitory data for this compound and its derivatives against this enzyme are not widely reported in the current literature. nih.govmdpi.com

Phosphodiesterase 5 (PDE5) Inhibition: PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), and its inhibition leads to smooth muscle relaxation and vasodilation. This mechanism is the basis for drugs used to treat erectile dysfunction and pulmonary hypertension. Notably, derivatives bearing the 3,4,5-trimethoxyphenyl scaffold have been identified as potent and highly selective PDE5 inhibitors. mdpi.com This indicates that the trimethoxyphenyl group is a key structural feature for achieving effective inhibition of this enzyme.

| Enzyme Target | Key Derivative Class/Compound | Significance of 3,4,5-Trimethoxyphenyl Moiety | Reference |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Trimethoprim; Hydrazones | Essential for binding to the active site and inhibiting enzyme function. | ekb.eg |

| Phosphodiesterase 5 (PDE5) | Various heterocyclic derivatives | Contributes to potent and selective inhibition of the enzyme. | mdpi.com |

Antinarcotic Research

Research into non-addictive analgesics and compounds that can mitigate the effects of narcotics is of significant interest. While the term "antinarcotic" is specific, related research in the field of analgesia and antinociception provides relevant context. The 3,4,5-trimethoxyphenyl moiety has been incorporated into compounds designed for these effects.

A study focused on the design of 3,4,5-trimethoxyphenyl acrylamides explicitly evaluated them as potential antinarcotic agents. tandfonline.com This work was built upon the known analgesic, anti-inflammatory, and other biological properties of cinnamic acid derivatives, which are structurally related. tandfonline.com

Furthermore, extensive research has demonstrated the antinociceptive (pain-reducing) effects of hydrazone derivatives in various preclinical models, such as the acetic acid-induced writhing and formalin tests. plos.orgnih.govsemanticscholar.org The compound 2-N′-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-2-pyrazinecarbohydrazide (LASSBio-1181) not only showed anti-inflammatory effects but was also identified as a potent analgesic. nih.gov This dual activity is common for non-steroidal anti-inflammatory drugs (NSAIDs) and suggests that compounds from this class could serve as non-opioid analgesics.

Computational Approaches in the Discovery and Optimization of 2 3,4,5 Trimethoxyphenyl Acetohydrazide Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajpp.in This method is extensively used to forecast the interaction between a small molecule ligand and its protein target, providing valuable information on binding affinity and the nature of the interactions at the molecular level.

Prediction of Binding Affinities with Relevant Biological Receptors and Enzymes

Molecular docking simulations are instrumental in predicting the binding affinities of 2-(3,4,5-trimethoxyphenyl)acetohydrazide derivatives with a variety of biological targets. These simulations calculate a scoring function, often expressed in kcal/mol, which estimates the binding free energy of the ligand-protein complex. A lower (more negative) binding energy value generally indicates a more stable and potent interaction.

For instance, derivatives of the 3,4,5-trimethoxyphenyl scaffold have been docked into the colchicine (B1669291) binding site of tubulin, a key target in cancer therapy. nih.gov One such study on novel trimethoxyphenyl pyridine (B92270) derivatives reported a high interaction energy of -104.95 for a particularly potent compound, underscoring the favorable binding within the target site. nih.gov Similarly, in a study involving 1,2,4-triazine (B1199460) derivatives bearing a 3,4,5-trimethoxyphenyl moiety, molecular docking against the mTOR receptor (PDB ID: 4JT6) was performed to predict binding energies. nih.gov The results for the most promising compounds indicated strong binding affinities, suggesting their potential as mTOR inhibitors. nih.gov

In another study, hydrazone derivatives featuring the 3,4,5-trimethoxyphenyl group were evaluated as potential antibacterial agents by docking them against the dihydrofolate reductase (DHFR) enzyme from Staphylococcus aureus (PDB ID: 2W9H). ekb.eg The docking scores for these compounds help in ranking their potential efficacy and prioritizing them for further experimental testing.

Table 1: Examples of Predicted Binding Affinities for 3,4,5-Trimethoxyphenyl Derivatives against Various Biological Targets

| Derivative Class | Biological Target | PDB ID | Predicted Binding Energy/Score |

| Trimethoxyphenyl Pyridines | Tubulin (Colchicine Site) | Not Specified | -104.95 (Interaction Energy) |

| 1,2,4-Triazine Hydrazones | mTOR | 4JT6 | Not Specified |

| Hydrazone Schiff Bases | Dihydrofolate Reductase (DHFR) | 2W9H | Not Specified |

Note: The specific binding energy values can vary depending on the docking software and scoring function used. The table provides illustrative examples from the literature.

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond predicting binding affinity, molecular docking provides a detailed three-dimensional view of the ligand within the active site of the receptor, allowing for the identification of key amino acid residues that are crucial for binding. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For example, in the study of trimethoxyphenyl pyridine derivatives as tubulin inhibitors, molecular docking confirmed that the essential interactions involved hydrogen bonding with the Cys241 residue, in addition to several hydrophobic interactions within the colchicine binding site. nih.gov This information is critical for understanding the structure-activity relationship (SAR) and for designing new derivatives with improved binding.

Similarly, docking studies of (E)-2-((E)-3-(3,4,5-trimethoxyphenyl)allylidene)hydrazinecarbothioamide and its copper(II) complex with the β-ketoacyl-acyl carrier protein synthase III enzyme revealed that the compounds occupy the active site, which includes the catalytic triad (B1167595) and the adenine-binding site. researchgate.net Furthermore, these molecules were shown to form hydrogen bonds, sometimes mediated by water, with residues such as Cys530. researchgate.net

Table 2: Key Interacting Residues for 3,4,5-Trimethoxyphenyl Derivatives with Biological Targets

| Derivative Class | Biological Target | Key Interacting Residues | Type of Interaction |

| Trimethoxyphenyl Pyridines | Tubulin | Cys241 | Hydrogen Bonding, Hydrophobic |

| Hydrazinecarbothioamides | β-ketoacyl-acyl carrier protein synthase III | Cys530 | Hydrogen Bonding |

Understanding these specific molecular interactions is fundamental for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of newly designed molecules before their synthesis. doaj.orgzsmu.edu.ua

Development of Predictive Models for Biological Activity

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is collected. The three-dimensional structures of these molecules are then generated and optimized. Various molecular descriptors are calculated for each compound, and statistical methods, such as Comparative Molecular Field Analysis (CoMFA), are employed to build a regression model that correlates these descriptors with the observed biological activity. researchgate.net

For instance, a 3D-QSAR study was performed on a series of 50 hydrazone derivatives to identify novel inhibitors of Trypanosoma cruzi. researchgate.net This study utilized CoMFA to develop a predictive model, which successfully identified structural features that correlate with the compounds' biological activity. researchgate.net While this study did not specifically focus on this compound, the methodology is directly applicable to this class of compounds. The goal is to create a statistically robust model, often validated by its cross-validated correlation coefficient (q²) and conventional correlation coefficient (r²), that can accurately predict the activity of new analogues.

Elucidation of Physicochemical Descriptors Correlating with Bioactivity

A key outcome of QSAR modeling is the identification of physicochemical descriptors that have a significant impact on the biological activity of the compounds. These descriptors can be steric, electrostatic, hydrophobic, or topological in nature. The graphical output of methods like CoMFA provides contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity.

In the 3D-QSAR analysis of hydrazone derivatives, the CoMFA model indicated that a specific electrostatic arrangement, where electron-deficient atoms are aligned along the main axis of the molecule, positively correlates with their anti-parasitic activity. researchgate.net This finding provides a clear direction for the design of new derivatives; for example, by introducing electron-withdrawing groups at specific positions to enhance their potency. Such insights are invaluable for guiding the optimization of lead compounds derived from the this compound core structure.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In the process of drug development, it is crucial to assess the pharmacokinetic and toxicological properties of a compound. In silico ADMET prediction tools offer a way to evaluate these properties computationally, helping to identify potential liabilities early in the discovery pipeline and reducing the likelihood of late-stage failures. ashdin.commdpi.com

A variety of ADMET properties can be predicted for this compound derivatives using various software and web-based platforms. These predictions are based on the compound's structure and rely on models built from large datasets of experimental data. Key predicted properties often include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate potential.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6).

Excretion: Predictions related to the route and rate of elimination of the compound from the body.

Toxicity: Assessment of potential risks such as hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (Ames test).

Studies on various heterocyclic hydrazones have shown that these compounds can exhibit good oral bioavailability as predicted by in silico ADMET parameters. nih.gov For example, a study on thiazolidine-2,4-dione and 2-oxoindoline derivatives incorporating a 3,4,5-trimethoxybenzyl scaffold evaluated their ADME properties and found that several compounds were predicted to be highly resistant to both P-gp and CYP3A4 metabolism. researchgate.net

Table 3: Representative In Silico ADMET Predictions for a Hypothetical this compound Derivative

| ADMET Property | Predicted Value/Classification | Implication |

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption |

| Blood-Brain Barrier (BBB) Penetration | Low | Reduced likelihood of central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Lower concern for genotoxicity |

Note: This table presents hypothetical data to illustrate the types of predictions made. Actual values would be generated using specific ADMET prediction software.

By integrating these computational approaches, researchers can build a comprehensive profile of this compound derivatives, enabling a more informed and efficient path toward the development of novel therapeutic agents.

Future Perspectives and Research Challenges

Exploration of Novel Derivatization Pathways for Enhanced Bioactivity

The core structure of 2-(3,4,5-Trimethoxyphenyl)acetohydrazide is a fertile ground for derivatization to enhance its biological effects. The hydrazide group is particularly reactive and allows for the synthesis of a wide array of new molecules. A primary strategy involves the condensation of the hydrazide with various aldehydes or ketones to form hydrazone derivatives. orientjchem.org This approach has been used to create analogues with significant antibacterial and antidiabetic properties. orientjchem.org

Further modifications include cyclization reactions to form various heterocyclic systems. For example, reacting N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide with acetic anhydride (B1165640) can produce 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, which have shown potent antiproliferative activities against cancer cells. nih.gov Similarly, the synthesis of thiadiazole and benzimidazole (B57391) analogues has yielded compounds with potential as anti-apoptotic and anticancer agents, respectively. mdpi.comnih.gov These derivatization pathways highlight the chemical tractability of the trimethoxyphenyl hydrazide scaffold and its potential for generating diverse libraries of bioactive compounds.

| Derivative Class | Synthetic Pathway | Reported Bioactivity | Reference |

|---|---|---|---|

| Hydrazones | Condensation with aromatic/heteroaromatic aldehydes | Antibacterial, Antidiabetic | orientjchem.org |

| 1,3,4-Oxadiazoles | Cyclization of N'-benzylidene-benzohydrazides | Antiproliferative (Anticancer) | nih.gov |

| 1,3,4-Thiadiazoles | Heterocyclization of hydrazinecarbothioamides | Anti-apoptotic (Caspase-3 Inhibition) | mdpi.com |

| Benzimidazoles | Reaction of 3,4,5-trimethoxybenzaldehyde (B134019) with 3,4-diaminobenzoic acid followed by amidation | Anticancer (Topo IIα Inhibition) | nih.gov |

| Pyridine (B92270) Hybrids | Multi-step synthesis involving enaminone intermediates | Anticancer (Tubulin Inhibition) | nih.gov |

Advanced Pre-clinical Models for Comprehensive Biological Evaluation

The initial biological evaluation of this compound derivatives has predominantly relied on in vitro screening against various human cancer cell lines, including prostate (PC3), colon (SW480, SW620), and lung (A549, NCI-H23) cancer lines. nih.govnih.govnih.gov While these models are crucial for initial cytotoxicity screening, future research necessitates the adoption of more sophisticated pre-clinical models to better predict clinical outcomes.

Advanced models such as three-dimensional (3D) organoids and patient-derived xenografts (PDX) can provide a more accurate representation of the tumor microenvironment and heterogeneity. Furthermore, in vivo studies in animal models, such as the rat models used to assess the protective effects of derivatives against renal ischemia/reperfusion, are critical for understanding the systemic effects and potential therapeutic efficacy of these compounds. mdpi.com Future investigations should also include detailed cell-based assays to probe specific mechanisms, such as cell cycle analysis and apoptosis induction assays, which have already shown that certain derivatives can arrest the cell cycle at the G2/M or S phase. nih.govnih.gov

Integration of Multi-omics Data with Chemical Biology Approaches

A significant challenge in drug discovery is achieving a systemic understanding of a compound's effect on biological systems. ufz.de While single-target assays are valuable, they cannot capture the full cascade of events triggered by a chemical exposure. ufz.de The integration of multiple omics datasets—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unravel the complex mechanisms of action of this compound derivatives. nih.gov

By applying multi-omics approaches, researchers can gain a holistic view of the cellular response to these compounds, identifying not only the primary target but also downstream signaling pathways and potential off-target effects. ufz.denih.gov This systemic approach can help in understanding toxicity pathways, identifying biomarkers for drug response, and discovering novel therapeutic applications. ufz.de Computational tools and deep learning frameworks can further aid in integrating and interpreting these complex datasets to predict a compound's proteome-level effects and corresponding phenotypes, thereby accelerating the drug discovery process. nih.gov

Addressing Unexplored Biological Targets for Therapeutic Applications

Research into derivatives of the 3,4,5-trimethoxyphenyl scaffold has identified several key biological targets responsible for their anticancer activity. These include:

Tubulin: Certain pyridine derivatives incorporating the trimethoxyphenyl moiety act as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govnih.gov

Caspases: Thiazole (B1198619) derivatives have been shown to act as anti-apoptotic agents through the inhibition of caspase-3, a key executioner enzyme in the apoptotic pathway. mdpi.com

Topoisomerase IIα (Topo IIα): Novel benzimidazole derivatives have been identified as potential Topo IIα inhibitors, which function by preventing DNA replication and ultimately inducing cancer cell death. nih.gov

While these findings are significant, a major future challenge is to identify and validate unexplored biological targets for these compounds. The structural versatility of the this compound scaffold suggests that its derivatives may interact with a broader range of biological molecules than currently known. Future research should employ techniques like chemical proteomics and computational docking studies against large libraries of proteins to uncover novel binding partners. Identifying new targets could open up therapeutic applications beyond cancer, potentially in areas such as neurodegenerative diseases, inflammatory disorders, or infectious diseases.

Development of Sustainable and Scalable Synthetic Methodologies

The conventional synthesis of acetohydrazides and their derivatives often involves refluxing reagents in organic solvents for several hours. researchgate.netnih.gov While effective at a laboratory scale, these methods can be energy-intensive and may use environmentally harmful solvents. A key challenge for the future is the development of sustainable and scalable synthetic routes for this compound and its derivatives.

Future research should focus on green chemistry principles to optimize the synthesis process. This includes the exploration of:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. rsc.org

Eco-friendly solvents: Replacing traditional organic solvents with greener alternatives like water or ionic liquids can reduce the environmental impact.

Catalytic methods: Developing novel catalysts can improve reaction efficiency and selectivity, minimizing the formation of by-products. rsc.org

By focusing on these areas, it will be possible to develop manufacturing processes that are not only economically viable for large-scale production but also environmentally responsible.

Q & A

Q. What are the standard synthetic routes for 2-(3,4,5-Trimethoxyphenyl)acetohydrazide?

The compound is typically synthesized via a condensation reaction between 3,4,5-trimethoxybenzaldehyde and acetohydrazide derivatives. A common method involves dissolving equimolar amounts of 3,4,5-trimethoxybenzaldehyde and a precursor like 2-(quinolin-8-yloxy)acetohydrazide in methanol, followed by stirring at room temperature. Crystallization occurs via slow solvent evaporation over several days . Alternative approaches use hydrazine hydrate to form acetohydrazide intermediates, which subsequently react with aromatic aldehydes under reflux in methanol/chloroform mixtures with catalytic acetic acid .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- IR Spectroscopy : To identify functional groups (e.g., C=O at ~1654 cm⁻¹, C=N at ~1577 cm⁻¹) .

- NMR Spectroscopy : - and -NMR for verifying methoxy groups (~δ 3.8–3.9 ppm) and hydrazide backbone .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M]+ at m/z 411.45) .

- X-ray Crystallography : For unambiguous structural determination, often using SHELXL software for refinement .

Q. How is the compound’s stability optimized during storage?

Stability is maintained by storing the compound at 2–8°C in airtight containers protected from light and moisture, as recommended for structurally similar hydrazide derivatives .

Advanced Research Questions

Q. How can contradictions in optimal synthesis conditions be resolved?

Discrepancies in reaction conditions (e.g., room temperature vs. reflux) arise from differences in precursor reactivity and solvent systems. Systematic optimization should involve:

Q. What computational and experimental strategies elucidate structure-activity relationships (SAR) for derivatives?

- Docking Studies : Molecular docking (e.g., with cyclooxygenase enzymes) predicts binding affinities of derivatives, as demonstrated for indole-acetohydrazide hybrids .

- Crystallographic Analysis : SHELX-refined X-ray structures reveal conformational preferences (e.g., E/Z isomerism in hydrazide linkages) .

- Substituent Variation : Introducing electron-withdrawing groups (e.g., Cl) or extended aromatic systems modulates biological activity .

Q. How are crystal structures of this compound determined and refined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed on diffractometers, followed by structure solution via SHELXD and refinement using SHELXL. Key steps include:

Q. What methodological challenges arise in characterizing tautomeric forms of the hydrazide moiety?

- Dynamic NMR : Detects tautomeric equilibria (e.g., keto-enol) in solution .

- Theoretical Calculations : Density Functional Theory (DFT) predicts energetically favored tautomers .

- Crystallographic Evidence : Fixed conformations in solid-state structures resolve ambiguities .

Data Contradictions and Resolution

Q. How do conflicting reports on biological activity inform experimental design?

Variations in reported bioactivity (e.g., COX inhibition vs. antimicrobial effects) may stem from assay conditions or derivative substituents. To reconcile discrepancies:

Q. Why do solubility profiles vary across studies, and how is this addressed?

Divergent solubility data (e.g., in DMSO vs. methanol) reflect solvent polarity and pH effects. Mitigation strategies include:

- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Salt Formation : Synthesize hydrochloride salts for improved pharmacokinetics .

Methodological Best Practices

Q. What quality control measures ensure reproducibility in derivative synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.